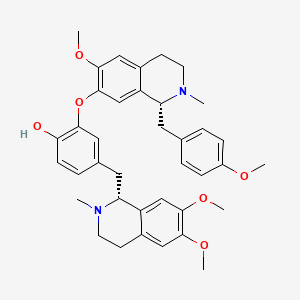

Neferine

Descripción

This compound has been reported in Nelumbo nucifera with data available.

isolated from green seed embryo of Nelumbo nucifera Gaertn

Propiedades

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBATSHDJRIUJK-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177462 | |

| Record name | Neferine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2292-16-2 | |

| Record name | Neferine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neferine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neferine mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Neferine in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a primary bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant attention in oncology for its diverse therapeutic effects.[1][2] Traditionally used in medicine for various ailments, recent research has illuminated its potent anti-cancer properties across a spectrum of malignancies, including lung, breast, liver, cervical, and esophageal cancers.[3][4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cytotoxic and cytostatic effects on cancer cells. It details the core signaling pathways modulated by this compound, presents quantitative data from key studies, outlines common experimental protocols, and visualizes complex molecular interactions. This compound's multifaceted mechanism of action, encompassing the induction of apoptosis, autophagy, and cell cycle arrest, positions it as a promising candidate for further drug development.[2]

Core Mechanisms of Action

This compound's anti-cancer activity is not mediated by a single pathway but rather through a complex interplay of induced cellular processes, primarily reactive oxygen species (ROS) generation, which triggers downstream events including apoptosis, autophagy, and cell cycle arrest.

Induction of Reactive Oxygen Species (ROS)

A central mechanism underpinning this compound's action is the hypergeneration of intracellular ROS.[6] This oxidative stress disrupts cellular homeostasis and activates multiple stress-response pathways. In esophageal squamous cell carcinoma (ESCC), melanoma, and cervical cancer cells, this compound treatment leads to a significant accumulation of ROS.[3][4][7] This effect is often a critical initiating event; the co-administration of an antioxidant like N-acetylcysteine (NAC) can reverse this compound-induced apoptosis and cell cycle arrest, confirming the pivotal role of ROS.[3][4]

Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cells. The process is typically initiated by ROS-mediated mitochondrial dysfunction.[4][7]

-

Mitochondrial Pathway: this compound triggers the loss of mitochondrial membrane potential, leading to the release of cytochrome C into the cytosol.[4][6] This activates the caspase cascade, evidenced by the increased expression of cleaved caspase-9 and cleaved caspase-3, ultimately leading to the cleavage of poly ADP-ribose polymerase (PARP) and DNA fragmentation.[3][4][6] This cascade is further modulated by the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of the anti-apoptotic protein Bcl-2.[4][6]

-

ER Stress-Induced Apoptosis: In hepatocellular carcinoma cells, this compound has been shown to induce endoplasmic reticulum (ER) stress, upregulating proteins such as Bip, calnexin, and caspase-12, which subsequently triggers apoptosis.[8]

-

Other Apoptotic Mechanisms: this compound has also been found to induce pyroptosis, a form of inflammatory cell death, in non-small cell lung cancer (NSCLC) cells via a mechanism involving TGF-β, MST1, and ROS.[9]

Autophagy

This compound's role in autophagy—a cellular degradation and recycling process—is complex and context-dependent. It can induce autophagy as a cell death mechanism or inhibit autophagic flux to promote apoptosis.

-

Induction of Autophagic Cell Death: In lung and ovarian cancer cells, this compound induces autophagy, characterized by the accumulation of acidic vesicular organelles and the conversion of LC3B-I to LC3B-II.[10][11] This is often mediated by the inhibition of the PI3K/Akt/mTOR pathway.[10][12] In apoptosis-resistant cancers, this compound can trigger autophagic cell death by activating the ryanodine receptor, leading to calcium mobilization and subsequent activation of the Ulk-1-PERK and AMPK-mTOR signaling cascades.[13][14]

-

Inhibition of Autophagic Flux: Conversely, in head and neck squamous cell carcinoma (HNSCC), this compound inhibits autophagic flux. This leads to the accumulation of the autophagy substrate p62/SQSTM1, which then promotes apoptosis by activating caspase-8, demonstrating a novel crosstalk between the two pathways.[1]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different checkpoints.

-

G2/M Phase Arrest: In esophageal squamous carcinoma cells, this compound treatment causes a dose-dependent increase in the population of cells in the G2/M phase.[3]

-

G0/G1 Phase Arrest: In cervical and lung cancer cells, this compound induces G0/G1 phase arrest.[4][6] This is associated with the upregulation of p53 and its effector protein p21, along with the downregulation of key regulatory proteins like cyclin D1.[6]

-

G1/S Phase Arrest: In hepatocellular carcinoma cells, this compound causes G1/S phase arrest by downregulating c-Myc, cyclin D1, cyclin D3, and CDK4.[8]

Inhibition of Metastasis and Angiogenesis

This compound has demonstrated the ability to suppress the metastatic potential of cancer cells. In HepG2 liver cancer cells, it inhibits migration and invasion by reducing the expression of RhoA.[15] It also shows anti-angiogenic properties, as evidenced by its ability to reduce the capillary tube-like formation of human umbilical vein endothelial cells (HUVECs).[8] In colorectal cancer, this compound works synergistically with Vitamin D3 to inhibit cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[16]

Signaling Pathways Modulated by this compound

This compound's effects on cancer cells are orchestrated through its modulation of several critical signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[17][18] this compound is a known inhibitor of this pathway. In A549 lung cancer cells, this compound-induced autophagy is directly linked to its inhibition of PI3K/Akt/mTOR signaling.[10][12] This inhibition prevents the downstream phosphorylation of mTOR, a master regulator of protein synthesis, thereby promoting autophagy and inhibiting cell growth.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway to induce autophagy.

MAPK Pathways (JNK, p38)

Mitogen-activated protein kinase (MAPK) pathways are crucial in transmitting extracellular signals to intracellular targets, regulating processes like apoptosis and stress response. This compound is a potent activator of stress-related MAPK pathways.

-

JNK Pathway: In ESCC and HNSCC, this compound-induced ROS activates the c-Jun N-terminal kinase (JNK) pathway, which is a key step in triggering apoptosis.[1][3][5]

-

p38 MAPK/JNK Pathway: In melanoma and ovarian cancer, this compound activates both p38 MAPK and JNK to promote apoptosis and autophagy, respectively.[11]

Caption: this compound stimulates ROS, leading to MAPK (JNK/p38) activation and apoptosis.

Nrf2 Pathway

This compound has also been shown to inhibit the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. By inhibiting Nrf2, this compound may reduce the cell's intrinsic antioxidant defenses, thereby amplifying oxidative stress and promoting apoptosis, as seen in ESCC and thyroid cancer.[3][5][19]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value (µM) | Exposure Time | Citation(s) |

| Esophageal Squamous Cell Carcinoma | KYSE30 | 14.16 ± 0.91 | 24 h | [3] |

| KYSE150 | 13.03 ± 1.16 | 24 h | [3] | |

| KYSE510 | 14.67 ± 1.35 | 24 h | [3] | |

| Cervical Cancer | HeLa, SiHa | ~25 | 48 h | [4] |

| Hepatocellular Carcinoma | HepG2 | 29.47 | 48 h | [15] |

| Non-Small Cell Lung Cancer | A549 | 8.073 | Not Specified | [20] |

| H1299 | 7.009 | Not Specified | [20] | |

| Thyroid Cancer | IHH-4 | 9.47 | Not Specified | [19] |

| CAL-62 | 8.72 | Not Specified | [19] |

Table 2: Effect of this compound on Cell Cycle Distribution in ESCC Cells (24h Treatment)

| Cell Line | This compound Conc. (µM) | % of Cells in G2/M Phase |

| KYSE30 | 0 (Control) | 9.7 ± 0.91 |

| 10 | 15.1 ± 1.37 | |

| 15 | 22.8 ± 1.84 | |

| 20 | 33.0 ± 3.25 | |

| KYSE150 | 0 (Control) | 10.2 ± 0.92 |

| 10 | 16.3 ± 2.32 | |

| 15 | 25.3 ± 2.45 | |

| 20 | 33.2 ± 3.41 | |

| Data from[3] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in this compound research.

Cell Viability and Cytotoxicity (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells and to calculate the IC50 value.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, SiHa) are seeded at a density of 1 × 10⁵ cells/well in a 96-well plate and incubated until approximately 50% confluent.[4]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 30 µM).[3][4] Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3][4][15]

-

MTT Addition: After incubation, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: The medium is carefully removed, and 150-200 µl of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

Caption: Standard workflow for a cell viability MTT assay.

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

-

Protocol:

-

Cell Treatment: Cells (e.g., KYSE30, KYSE150) are treated with various concentrations of this compound for a specified time (e.g., 24 hours).[3]

-

Harvesting: Cells are harvested by trypsinization, collected by centrifugation, and washed with ice-cold PBS.

-

Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in each phase of the cell cycle are quantified using analysis software (e.g., FlowJo).[3]

-

Detection of Reactive Oxygen Species (ROS)

-

Objective: To measure the intracellular generation of ROS following this compound treatment.

-

Protocol:

-

Cell Treatment: Cells are treated with this compound for a designated time period (e.g., 12 hours).[3]

-

Probe Incubation: After treatment, cells are incubated with a ROS-sensitive fluorescent probe, typically 2',7'-dichlorofluorescin diacetate (DCFDA), in serum-free medium.[4]

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured. This can be done qualitatively using a fluorescence microscope or quantitatively using a flow cytometer.[3][4]

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis, autophagy, and cell cycle regulation.

-

Protocol:

-

Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Caspase-3, anti-LC3B, anti-p-JNK).[3] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are often quantified using densitometry software.

-

Conclusion and Future Directions

This compound is a promising natural compound with a robust and multifaceted anti-cancer profile. Its ability to induce ROS serves as a central hub, triggering multiple downstream cell death and survival pathways, including apoptosis, autophagy, and cell cycle arrest. By modulating key oncogenic signaling networks such as PI3K/Akt/mTOR and MAPK, this compound effectively inhibits cancer cell proliferation, survival, and metastasis. Furthermore, its ability to display collateral sensitivity in multidrug-resistant cells highlights its potential in overcoming chemoresistance.[21]

Future research should focus on preclinical and clinical investigations to evaluate the safety, bioavailability, and efficacy of this compound, both as a standalone agent and in combination with existing chemotherapeutics. A deeper understanding of its effects on the tumor microenvironment, including immune modulation and angiogenesis, will be crucial for its successful translation into a clinical setting. The development of targeted delivery systems could further enhance its therapeutic index, maximizing its impact on tumor cells while minimizing potential systemic toxicity.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Pharmacological benefits of this compound - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an alkaloid from lotus seed embryo, inhibits human lung cancer cell growth by MAPK activation and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound isolated from Nelumbo nucifera enhances anti-cancer activities in Hep3B cells: molecular mechanisms of cell cycle arrest, ER stress induced apoptosis and anti-angiogenic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the development of lung cancer cells by downregulating TGF-β to regulate MST1/ROS-induced pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. This compound from Nelumbo nucifera induces autophagy through the inhibition of PI3K/Akt/mTOR pathway and ROS hyper generation in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined effects of vitamin D and this compound on the progression and metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 18. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound inhibits the development of lung cancer cells by downregulating TGF‐β to regulate MST1/ROS‐induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Bioavailability and Pharmacokinetics of Neferine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neferine, a prominent bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant attention for its wide-ranging pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects[1][2][3]. A thorough understanding of its bioavailability, distribution, metabolism, and excretion (ADME) profile is critical for its translation from preclinical models to clinical applications. This technical guide provides an in-depth analysis of the current knowledge on the pharmacokinetics of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its metabolic and signaling pathways.

Bioavailability and Absorption

The oral bioavailability of this compound has been investigated in animal models, revealing moderate absorption characteristics. A key study in dogs reported an absolute oral bioavailability of 65.36%[4].

A notable characteristic of this compound's absorption profile in rats is the appearance of double absorption peaks in the plasma concentration-time curve following oral administration. These peaks are typically observed around 10 minutes and 1 hour post-administration, suggesting complex absorption kinetics, which may involve enterohepatic recirculation or absorption from different segments of the gastrointestinal tract[4][5].

Distribution

Following absorption, this compound distributes rapidly into various tissues. Studies in rats have shown that tissue distribution is dose-dependent[4][5].

-

At doses of 10 or 20 mg/kg (oral), the highest concentrations of this compound are found in the liver, followed by the lung, kidney, and heart[4][5].

-

At a higher dose of 50 mg/kg (oral), the concentration in the kidney and lung surpasses that in other organs[4][5].

This distribution pattern is crucial for understanding both the efficacy and potential toxicity of this compound in target organs.

Metabolism

This compound undergoes extensive metabolism, primarily in the liver[4][5]. The metabolic pathways include demethylation, dealkylation, dehydrogenation, and glucuronidation[6].

The major metabolites identified are:

-

Liensinine (major metabolite)[7]

-

Isoliensinine[7]

-

Desmethyl-liensinine[7]

-

Desmethyl-isoliensinine[7]

The biotransformation of this compound is predominantly mediated by the Cytochrome P450 (CYP) enzyme system. In vitro studies using rat liver microsomes have identified CYP2D6 (CYP2D1 in rats) and CYP3A4 (CYP3A1 in rats) as the primary isoforms responsible for its metabolism[5][7][8]. The formation of the major metabolite, liensinine, was inhibited by 80.5% with the CYP2D1 selective inhibitor quinidine and by 25.7% with the CYP3A1 selective inhibitor ketoconazole, confirming the significant role of these enzymes[7].

Figure 1: Metabolic pathway of this compound.

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound have been determined in various preclinical studies. The following tables summarize the key parameters.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |

|---|---|---|---|---|---|

| 10 | 0.17 & 1.0 | N/A | N/A | 15.6 | [5] |

| 20 | 0.17 & 1.0 | N/A | N/A | 22.9 | [5] |

| 50 | 0.17 & 1.0 | N/A | N/A | 35.5 | [5] |

N/A: Not Available in the cited source. Tmax shows double peaks.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Administration | Dose (mg/kg) | Bioavailability (%) | Reference |

|---|---|---|---|

| Oral (p.o.) | 10 | 65.36 | [4][9] |

| Intravenous (i.v.) | 5 | 100 |[9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several intracellular signaling pathways. This activity can influence its therapeutic outcomes and is an important consideration in drug development.

PI3K/AKT/mTOR Pathway: this compound has been shown to activate the PI3K/AKT/mTOR signaling pathway. In models of sepsis-induced myocardial dysfunction, this compound pretreatment upregulated the expression of phosphorylated p-PI3K, p-AKT, and p-mTOR, which is associated with anti-apoptotic and antioxidative effects[10].

Figure 2: this compound activation of the PI3K/AKT/mTOR pathway.

NF-κB Pathway: this compound demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In human endothelial cells exposed to lipopolysaccharide (LPS), this compound reduced the phosphorylation of IKKα, IKKβ, and IκB-α, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[11].

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques[5][6].

7.1 Sample Preparation and Quantification (LC-MS/MS Method)

A sensitive and validated LC-MS/MS method for determining this compound in rat plasma has been described[6].

-

Sample Preparation: Protein precipitation is performed by adding acetonitrile to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis[6].

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Method Validation: The assay demonstrated linearity over a concentration range of 0.5–1,000 ng/mL with a correlation coefficient greater than 0.999[6].

7.2 General Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

References

- 1. Action and mechanisms of this compound in inflammatory diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological benefits of this compound - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and metabolism of this compound in rats after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, bioavailability and metabolism of this compound in rat by LC-MS/MS and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Metabolic products and pathway of this compound in rat liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improved RP-HPLC method to determine this compound in dog plasma and its application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]

- 11. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Neferine Signaling Pathway Modulation: A Technical Guide for Researchers

Abstract

Neferine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (the lotus plant), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the signaling cascades affected by this compound, quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction

This compound has emerged as a promising natural compound with multifaceted therapeutic applications. Its biological activities are primarily attributed to its ability to interact with and modulate intracellular signaling pathways that are often dysregulated in various pathological conditions, including cancer and inflammatory diseases. This guide will delve into the core signaling pathways influenced by this compound, namely the PI3K/Akt/mTOR, MAPK/JNK, and NF-κB pathways, providing a detailed understanding of its mechanism of action.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been quantified in numerous studies, particularly in the context of its anti-proliferative effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic potential.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| HeLa | Cervical Cancer | ~25 | 48 | |

| SiHa | Cervical Cancer | ~25 | 48 | |

| IMR32 | Human Neuroblastoma | <30 | 24 | [3] |

| IHH-4 | Thyroid Cancer | 9.47 | 96 | [4] |

| CAL-62 | Thyroid Cancer | 8.72 | 96 | [4] |

| PC-12 | Pheochromocytoma | 12.8 | 48 | [5] |

Table 2: Modulation of Key Protein Expression by this compound

| Cell Line | Treatment | Protein | Change | Reference |

| HeLa & SiHa | 25µM this compound | Bax | Increased | |

| HeLa & SiHa | 25µM this compound | Bcl-2 | Decreased | |

| HeLa & SiHa | 25µM this compound | Cleaved Caspase-3 | Increased | |

| HeLa & SiHa | 25µM this compound | Cleaved Caspase-9 | Increased | |

| HeLa & SiHa | 25µM this compound | Cleaved PARP | Increased | |

| HeLa & SiHa | 25µM this compound | Beclin-1 | Increased | |

| HeLa & SiHa | 25µM this compound | LC3-II | Increased | |

| IMR32 | This compound | p-FAK | Decreased | [3] |

| IMR32 | This compound | p-S6K1 | Decreased | [3] |

| H9c2 | LPS + 2µM this compound | Bcl-2 | Upregulated | [6] |

| H9c2 | LPS + 2µM this compound | Cleaved Caspase-3 | Downregulated | [6] |

| IHH-4 & CAL-62 | 5 & 10µM this compound | Bax | Increased | [4] |

| IHH-4 & CAL-62 | 5 & 10µM this compound | Bcl-2 | Decreased | [4] |

| IHH-4 & CAL-62 | 5 & 10µM this compound | Cleaved Caspase-3 | Increased | [4] |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple signaling pathways. The following sections detail its impact on three central cascades.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and autophagy.[7] this compound has been shown to both inhibit and activate this pathway depending on the cellular context. In cancer cells, this compound often inhibits this pathway, leading to autophagy and apoptosis.[8] Conversely, in certain contexts like sepsis-induced myocardial dysfunction, this compound can activate the PI3K/Akt/mTOR pathway to promote cell survival.[6]

In cancer cells, this compound-mediated inhibition of PI3K/Akt/mTOR signaling leads to the dephosphorylation of Akt and mTOR, which in turn relieves the inhibition of downstream effectors that promote autophagy.[8]

MAPK/JNK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are critical in regulating cellular responses to stress, inflammation, and apoptosis.[9] this compound has been shown to activate the JNK pathway, often mediated by an increase in reactive oxygen species (ROS), leading to apoptosis in cancer cells.[10][11]

This compound treatment can induce ROS production, which in turn activates the JNK signaling cascade. Activated JNK can then phosphorylate downstream targets, leading to the activation of pro-apoptotic proteins and ultimately, cell death.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. This compound has been demonstrated to suppress the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[1][12]

This compound inhibits the activation of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκBα. This prevents the degradation of IκBα and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus, thus inhibiting the transcription of pro-inflammatory genes.[2][12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cellular signaling pathways.

Cell Viability Assay (MTT/CCK-8)

This assay is used to assess the cytotoxic effects of this compound on cell proliferation.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8) solution

-

DMSO or Solubilization buffer

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) group.

-

For MTT assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

For CCK-8 assay:

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Measure the absorbance at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins within the signaling pathways modulated by this compound.

Materials:

-

Cell culture dishes

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points.

-

Lyse the cells using ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent bioactive compound that modulates multiple key signaling pathways, including the PI3K/Akt/mTOR, MAPK/JNK, and NF-κB cascades. Its ability to induce apoptosis and autophagy in cancer cells while exhibiting anti-inflammatory properties highlights its therapeutic potential. This guide provides a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring and harnessing the therapeutic benefits of this promising natural product. Further in vivo studies and clinical trials are warranted to translate these preclinical findings into effective therapies.

References

- 1. This compound suppresses osteoclast differentiation through suppressing NF-κB signal pathway but not MAPKs and promote osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Exerts Antioxidant and Anti-Inflammatory Effects on Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the MAPK and NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK and S6K1 Inhibitor, this compound, Dually Induces Autophagy and Apoptosis in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | this compound Ameliorates Sepsis-Induced Myocardial Dysfunction Through Anti-Apoptotic and Antioxidative Effects by Regulating the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]

- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-from-nelumbo-nucifera-induces-autophagy-through-the-inhibition-of-pi3k-akt-mtor-pathway-and-ros-hyper-generation-in-a549-cells - Ask this paper | Bohrium [bohrium.com]

- 9. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis by modulating the ROS‑mediated JNK pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Neferine Extract

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Neferine, a prominent bisbenzylisoquinoline alkaloid derived from the seed embryo of the lotus (Nelumbo nucifera), has demonstrated significant therapeutic potential across various disease models.[1][2] Extensive pharmacological studies have highlighted its anti-inflammatory, antioxidant, anti-fibrotic, and anti-tumor activities.[2][3] This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, focusing on its core molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation. This compound exerts its effects primarily through the inhibition of key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NOD-like Receptor Protein 3 (NLRP3) inflammasome pathways.[1] This guide consolidates in vitro and in vivo data to serve as a foundational resource for researchers exploring this compound as a novel therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including cardiovascular disorders, diabetes, and autoimmune diseases.[1] The inhibition of pro-inflammatory cytokines and their upstream signaling pathways is a primary strategy for developing anti-inflammatory therapeutics.[1] this compound, isolated from the lotus plumule, has a long history in traditional medicine and is now gaining significant attention for its wide range of pharmacological activities.[4][5] This guide details the molecular basis for its potent anti-inflammatory effects, supported by quantitative data and established experimental protocols.

Core Anti-inflammatory Mechanisms of this compound

This compound modulates the inflammatory response by targeting multiple, interconnected signaling pathways. Its primary mechanisms involve the suppression of NF-κB, MAPK, and the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][6] This frees NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, IL-1β, COX-2, and iNOS.[1][7]

This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound treatment prevents the phosphorylation of IKKα and IKKβ, thereby inhibiting the phosphorylation and degradation of IκBα.[1][6] This action effectively blocks the nuclear translocation of the NF-κB p65 subunit, suppressing the expression of downstream inflammatory mediators.[1][6][8] This inhibitory effect has been observed in various cell types, including human endothelial cells, microglial cells, and rat chondrocytes.[1][8][9]

References

- 1. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Action and mechanisms of this compound in inflammatory diseases (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound suppresses osteoclast differentiation through suppressing NF-κB signal pathway but not MAPKs and promote osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Acute Kidney Injury by Inhibiting NF-κB Signaling and Upregulating Klotho Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound exerts anti‑inflammatory activity in BV‑2 microglial cells and protects mice with MPTP‑induced Parkinson's disease by inhibiting NF‑κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Expression of Inflammatory Mediators and Matrix Degrading Enzymes in IL-1β-Treated Rat Chondrocytes via Suppressing MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Neferine: A Multi-Targeted Alkaloid for Cancer Therapy – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neferine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress metastasis across a wide spectrum of malignancies, including those resistant to conventional chemotherapy.[3][4] This technical guide provides a comprehensive overview of this compound's mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways it modulates. The multifaceted nature of this compound, targeting critical pathways in apoptosis, cell cycle regulation, autophagy, and metastasis, positions it as a strong candidate for further pre-clinical and clinical development.[2][3]

Mechanisms of Anti-Cancer Action

This compound exerts its anti-tumor effects through a variety of interconnected mechanisms, often initiated by the induction of oxidative stress within cancer cells.

Induction of Apoptosis via ROS-Mediated Pathways

A primary mechanism of this compound's cytotoxicity is the induction of apoptosis, or programmed cell death.[2] This process is frequently initiated by the hypergeneration of intracellular Reactive Oxygen Species (ROS).[5][6][7] The accumulation of ROS triggers downstream signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5][8]

Activation of the JNK and p38 MAPK pathways leads to the modulation of the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members like Bcl-2 and increasing the expression of pro-apoptotic members like Bax and Bad.[5][7] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[6] This event activates the intrinsic apoptotic cascade, resulting in the cleavage and activation of caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and systematic cell dismantling.[5][6][9] In some cancers, such as head and neck squamous cell carcinoma (HNSCC), this compound can also promote apoptosis by inhibiting autophagic flux, causing an accumulation of p62/SQSTM1 which in turn activates caspase-8.[1][10]

Furthermore, this compound has been shown to suppress the pro-survival NF-κB pathway and the antioxidant Nrf2 pathway, further sensitizing cancer cells to ROS-induced apoptosis.[5][9]

References

- 1. This compound promotes the apoptosis of HNSCC through the accumulation of p62/SQSTM1 caused by autophagic flux inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological benefits of this compound - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces reactive oxygen species mediated intrinsic pathway of apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-induced apoptosis is dependent on the suppression of Bcl-2 expression via downregulation of p65 in renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Neferine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neferine, a prominent bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological activities. Extensive research has highlighted its potential as an anti-inflammatory, anti-cancer, and cardioprotective agent. At the core of many of these therapeutic properties lies its potent antioxidant activity. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing the experimental protocols used for its evaluation, presenting quantitative data from various studies, and elucidating the underlying molecular mechanisms of action.

Direct Antioxidant Activity: Radical Scavenging Assays

The direct antioxidant potential of this compound is primarily assessed through its ability to scavenge synthetic free radicals. The most common in vitro assays employed for this purpose are the DPPH, ABTS, and FRAP assays.

Quantitative Antioxidant Data for this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound obtained from various in vitro antioxidant assays. Lower IC50 values indicate higher antioxidant activity.

| Assay | IC50 (µM) | Cell Line/System | Reference |

| DPPH | 30.54 | Cell-free | [1] |

| MTT | ~25 | HeLa and SiHa cells | [2][3] |

| CCK-8 | 9.47 (IHH-4), 8.72 (CAL-62) | Thyroid cancer cells | [4] |

Note: IC50 values can vary depending on the specific experimental conditions, including reagent concentrations, incubation times, and solvents used.

Experimental Protocols

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][5][6][7] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant. The discoloration is measured spectrophotometrically.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[5][7][8]

-

Prepare various concentrations of this compound in the same solvent.

-

A positive control, such as ascorbic acid or Trolox, should be prepared at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the this compound solution (e.g., 100 µL).

-

Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.[5]

-

For the blank, use the solvent instead of the this compound solution.

-

Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).[5][8]

-

Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer or microplate reader.[5][8]

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[9] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Detailed Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[10]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Prepare various concentrations of this compound and a positive control.

-

-

Assay Procedure:

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.[6][12]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.[12][13] The reagent should be prepared fresh and warmed to 37°C before use.

-

Prepare various concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).

-

-

Assay Procedure:

-

Calculation:

-

The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard curve of known Fe²⁺ concentrations. The results are typically expressed as Fe²⁺ equivalents.

-

Cellular Antioxidant Activity and Molecular Mechanisms

Beyond direct radical scavenging, this compound exerts its antioxidant effects within cells by modulating key signaling pathways involved in the cellular stress response.

Cellular Antioxidant Assay (CAA)

The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals within cells.[4]

Detailed Protocol:

-

Cell Culture:

-

Human hepatocarcinoma (HepG2) or colon adenocarcinoma (Caco-2) cells are commonly used.

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

-

Assay Procedure:

-

Cells are pre-incubated with various concentrations of this compound and the DCFH-DA probe.

-

A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

-

The fluorescence is measured over time using a fluorescence plate reader.

-

-

Calculation:

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve. A decrease in fluorescence compared to the control indicates antioxidant activity.

-

The Nrf2-ARE Signaling Pathway: A Key Mechanism of this compound's Action

A primary mechanism through which this compound enhances cellular antioxidant defenses is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[14][15][16][17]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[17]

Studies have shown that this compound treatment leads to:

-

Upregulation of downstream target genes , including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[14][15]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that reduces quinones.[4]

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals.[14][18]

-

Catalase (CAT) and Glutathione Peroxidase (GSH-Px): Enzymes involved in the detoxification of hydrogen peroxide.[18]

-

The interaction between this compound and the Keap1-Nrf2 complex is thought to involve the modulation of cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[17] Additionally, the p62 protein can compete with Nrf2 for Keap1 binding, leading to Nrf2 activation, a process that may also be influenced by this compound.[15]

Visualizing the Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved in this compound's antioxidant activity, the following diagrams have been generated using Graphviz.

Conclusion

The in vitro antioxidant activity of this compound is well-documented and multifaceted. It exhibits direct radical scavenging capabilities as demonstrated by DPPH, ABTS, and FRAP assays. More significantly, its cellular antioxidant effects are mediated through the upregulation of the Nrf2-ARE signaling pathway, leading to an enhanced endogenous antioxidant defense system. This comprehensive understanding of this compound's antioxidant properties, supported by detailed experimental protocols and an elucidation of its molecular mechanisms, provides a solid foundation for further research and development of this promising natural compound for therapeutic applications in oxidative stress-related diseases. Researchers and drug development professionals can leverage this information to design robust experimental plans and to explore the full potential of this compound as a novel antioxidant agent.

References

- 1. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exerts Ferroptosis-Inducing Effect and Antitumor Effect on Thyroid Cancer through Nrf2/HO-1/NQO1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DPPH Radical Scavenging Assay [mdpi.com]

- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Action and mechanisms of this compound in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Exerts Antioxidant and Anti-Inflammatory Effects on Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the MAPK and NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Neferine from Nelumbo nucifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neferine, a prominent bisbenzylisoquinoline alkaloid derived from the sacred lotus, Nelumbo nucifera, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details various extraction methodologies, from traditional solvent extraction to modern ultrasound- and microwave-assisted techniques. The document outlines purification protocols using column chromatography and high-performance liquid chromatography (HPLC), supported by quantitative data on yield and purity. Furthermore, it touches upon the analytical techniques for structural elucidation and the molecular signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry and drug development.

Introduction: The Alkaloid from the Sacred Lotus

Nelumbo nucifera, commonly known as the lotus, has been utilized for centuries in traditional medicine, particularly in Chinese and Ayurvedic practices.[1][2] The embryo of the lotus seed, or lotus plumule, is a rich source of bioactive compounds, with this compound being one of the most significant.[1][3] this compound (C₃₈H₄₄N₂O₆) is a bisbenzylisoquinoline alkaloid recognized for a wide array of therapeutic properties, including anti-cancer, anti-inflammatory, anti-arrhythmic, and neuroprotective effects.[2][4][5] Its potential to modulate critical cellular pathways makes it a compound of interest for modern drug discovery.[2][5]

Physicochemical Properties of this compound

The structural and physical characteristics of this compound are fundamental to its extraction and analysis. It is a white to beige powder with a molecular weight of 624.77 g/mol .[4][6] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₄N₂O₆ | [4][7] |

| Molecular Weight | 624.77 g/mol | [4] |

| CAS Number | 2292-16-2 | [4][6] |

| Melting Point | 59-61 °C | [4] |

| Boiling Point (Predicted) | 710.9 ± 60.0 °C | [4] |

| Density (Predicted) | 1.185 ± 0.06 g/cm³ | [4] |

| Solubility | DMSO (>15 mg/mL), Ethanol (100 mg/mL) | [4][5] |

| Appearance | White to beige powder | [4][6] |

Extraction Methodologies

The initial step in obtaining this compound is its extraction from the plant matrix, typically the lotus plumule. The choice of extraction method significantly impacts the yield and purity of the crude extract.

Conventional Methods

Traditional approaches often involve solvent extraction, such as Soxhlet extraction or maceration.[8] Methanol has been identified as an effective solvent for achieving high recovery of alkaloids from Nelumbo nucifera.[9]

Modern Techniques

To enhance efficiency and reduce extraction time, modern techniques are frequently employed:

-

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation, disrupting cell walls and improving solvent penetration.[8][10][11] Optimal conditions for UAE have been reported as using 75% ethanol for 20 minutes.[8] One study demonstrated that UAE achieved the highest extraction ratio (97.05%) at 50°C for 30 minutes with an irradiation power of 400 W.[10][12]

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[8][10]

-

Acid-Base Extraction: A common strategy involves an initial extraction with an alcohol solution, followed by an acid-base partitioning to separate the alkaloids. A typical procedure includes adjusting the pH of the initial extract to 2-5 with acid, removing impurities, and then basifying the solution to pH 9 to precipitate the alkaloids.[13]

Isolation and Purification Protocols

Following extraction, the crude alkaloid mixture requires further separation and purification to isolate this compound from other structurally similar alkaloids like liensinine and isoliensinine.[9]

Column Chromatography (CC)

Flash column chromatography is a widely used method for the preparative separation of this compound.[8][9] Silica gel is a common stationary phase.

-

Solvent System Optimization: The choice of the mobile phase is critical. A mixture of chloroform, methanol, and ammonium hydroxide (e.g., 95:4.5:0.5 v/v/v) has been successfully used for elution. In another optimized protocol, a dichloromethane:methanol ratio of 7:3 was found to be optimal.

High-Performance Liquid Chromatography (HPLC)

For analytical quantification and further purification, reversed-phase HPLC is the standard method.[11][14] A C18 column is typically used, and detection is often performed using a UV detector at approximately 282 nm.[15][14]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for separating alkaloids from lotus embryos.[9] One study reported using a two-phase solvent system of light petroleum-ethyl acetate-tetrachloromethane-chloroform-methanol-water (1:1:4:4:6:2, v/v) for successful separation.[9]

Quantitative Data Summary

The following table summarizes the results from various isolation and purification experiments.

| Method | Starting Material | Yield of this compound | Purity | Reference |

| Flash Chromatography (System 1) | 1102 mg crude alkaloid | 350 mg | >95% | [9] |

| Flash Chromatography (System 2) | 5850 mg crude alkaloid | 2545 mg | >97% | [9] |

| Silica Gel Chromatography (RSM Optimized) | 66.60 mg crude extract | 6.13 mg | 87.04% | [15] |

| Macroporous Resin & Elution (pH 9, 60% Ethanol) | Lotus Plumule | 0.61% | >70% | [13] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for the extraction and isolation of this compound.

Protocol: Ultrasound-Assisted Extraction and Acid-Base Partitioning

-

Preparation: Air-dry and powder the lotus plumules.

-

Extraction: Macerate 100g of the powdered material in 1.5 L of 75% ethanol. Perform ultrasound-assisted extraction for 20-30 minutes at 50°C.[8][10]

-

Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

-

Acidification: Suspend the crude extract in water and adjust the pH to 2-5 using an appropriate acid (e.g., HCl).[13]

-

Centrifugation: Centrifuge the acidic solution to remove non-alkaloidal precipitates.

-

Basification: Collect the supernatant and adjust the pH to 9 with a base (e.g., NH₄OH) to precipitate the total alkaloids.[13]

-

Collection: Centrifuge the mixture to collect the crude alkaloid precipitate. Wash and dry the precipitate.

Protocol: Silica Gel Column Chromatography Purification

-

Preparation: Dissolve the dried crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

-

Packing: Pack a glass column with silica gel using a slurry method with the chosen solvent system (e.g., dichloromethane:methanol 7:3).[15]

-

Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution: Begin elution with the mobile phase at a constant flow rate (e.g., 3 mL/min).[15] Collect fractions of a fixed volume.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pooling and Concentration: Combine the pure this compound-containing fractions and evaporate the solvent to yield the purified compound.

Structural Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic and chromatographic methods.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation pattern.[9]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are employed to elucidate the complete chemical structure.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product by comparing the retention time and UV spectrum with a certified this compound standard.[10][15]

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: General workflow for the extraction, purification, and analysis of this compound.

This compound-Modulated Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of the MAPK signaling pathway and the generation of reactive oxygen species (ROS).[16]

Caption: Simplified diagram of this compound-induced apoptosis via the ROS-MAPK pathway.

Conclusion

The isolation of this compound from Nelumbo nucifera is a multi-step process that has been significantly refined through the application of modern analytical and preparative techniques. Optimized ultrasound-assisted extraction followed by silica gel column chromatography provides an efficient and scalable method for obtaining high-purity this compound. The well-characterized physicochemical properties and established analytical methods ensure reliable identification and quantification. As research continues to unveil the therapeutic potential of this compound, robust and efficient isolation protocols are paramount for advancing preclinical and clinical investigations.

References

- 1. This compound, an alkaloid from lotus seed embryo target HeLa and SiHa cervical cancer cells via pro-oxidant anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An updated review on pharmacological properties of this compound-A bisbenzylisoquinoline alkaloid from Nelumbo nucifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of Action Analyses of this compound, a Bisbenzylisoquinoline Alkaloid of Lotus (Nelumbo nucifera) against Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 2292-16-2 [m.chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | CAS:2292-16-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound | C38H44N2O6 | CID 159654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Extractions and Purification of Nuciferine from Lotus Leaves | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]

- 11. The process of extracting nuciferine from lotus leaf extract. [greenskybio.com]

- 12. maxwellsci.com [maxwellsci.com]

- 13. CN105949121A - Method for extracting this compound from lotus plumule and application of method - Google Patents [patents.google.com]

- 14. maxapress.com [maxapress.com]

- 15. Optimization of this compound Purification Based on Response Surface Methodology and Its Anti-Metastasis Mechanism on HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rke.abertay.ac.uk [rke.abertay.ac.uk]

Neferine's Role in Regulating Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neferine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising natural compound with potent anti-cancer properties.[1][2] A significant body of research highlights its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, making it a focal point for novel therapeutic strategies.[3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of this compound-Induced Apoptosis

This compound's pro-apoptotic effects are multifaceted, primarily revolving around the induction of oxidative stress and the modulation of key signaling cascades that govern cell survival and death. The principal mechanisms include the generation of reactive oxygen species (ROS), activation of the MAPK and JNK signaling pathways, inhibition of the pro-survival PI3K/Akt/mTOR pathway, and regulation of the intrinsic and extrinsic apoptosis pathways through the Bcl-2 family of proteins and caspases.[4][5][6][7]

Quantitative Analysis of this compound's Pro-Apoptotic Effects

The efficacy of this compound in inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize key findings from the literature, providing a comparative overview of its dose-dependent and time-dependent effects.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cells

| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |

| KYSE30 | 0 (Control) | 2.13 ± 0.67 |

| 10 | 16.55 ± 2.45 | |

| 15 | 24.2 ± 3.67 | |

| 20 | 53.2 ± 5.31 | |

| KYSE150 | 0 (Control) | 3.21 ± 0.72 |

| 10 | 15.31 ± 3.22 | |

| 15 | 27.3 ± 3.45 | |

| 20 | 43.2 ± 4.21 | |

| Data from a study on ESCC cells, where apoptosis was measured by flow cytometry after treatment with this compound for 48 hours.[4] |

Table 2: Effect of this compound on the Expression of Key Apoptotic Proteins

| Cell Line | Treatment | Bax/Bcl-2 Ratio | Cleaved Caspase-3 | Cleaved Caspase-9 | Cleaved PARP |

| Esophageal Squamous Cell Carcinoma | This compound (15 µM) | Upregulated | Upregulated | Upregulated | Upregulated |

| Renal Cancer Cells (Caki-1) | This compound | Downregulation of Bcl-2 | - | - | - |

| Melanoma Cells (A375, C32) | This compound | Upregulated | Upregulated | Upregulated | - |

| Pancreatic Cancer Cells (PANC-1) | This compound | Upregulated | Upregulated | - | Upregulated |

| HepG2 (Liver Cancer) | This compound | Upregulated | Upregulated | Upregulated | Upregulated |

| This table provides a qualitative summary of the protein expression changes observed in various studies. "-" indicates data not specified in the cited sources.[3][4][5][8] |

Key Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through a complex interplay of signaling pathways. The following diagrams, generated using the DOT language, illustrate these intricate networks.

ROS-Mediated JNK Signaling Pathway

A primary mechanism of this compound's action is the induction of reactive oxygen species (ROS).[4] Elevated ROS levels trigger cellular stress and activate downstream signaling cascades, prominently the c-Jun N-terminal kinase (JNK) pathway, which in turn promotes apoptosis.[9]

Caption: this compound induces apoptosis via ROS-mediated JNK pathway activation.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[7][10] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by this compound tips the balance towards apoptosis.[6][11]

Caption: this compound promotes apoptosis by inhibiting the PI3K/Akt/mTOR survival pathway.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound can directly target the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of cytochrome c.[5][12] This initiates a cascade of caspase activation, culminating in apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in this process.[13]

Caption: this compound triggers the intrinsic apoptosis pathway via Bcl-2 family proteins.

Experimental Protocols for Assessing this compound-Induced Apoptosis

Reproducible and standardized methodologies are paramount in the investigation of this compound's apoptotic effects. The following section details the core experimental protocols.

Cell Viability Assay (MTT Assay)

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.039–100 µmol/L) for the desired duration (e.g., 24, 48, or 72 hours).[12] A vehicle control (DMSO) should be included.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

-

Seed cells and treat with this compound as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension (approximately 1 x 10⁵ cells).[4]

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis for Apoptotic Proteins